molecular formula C8H17F2NO2 B8596498 Ethanamine, N-(2,2-diethoxyethyl)-2,2-difluoro-

Ethanamine, N-(2,2-diethoxyethyl)-2,2-difluoro-

Cat. No. B8596498
M. Wt: 197.22 g/mol
InChI Key: LEIJSNJQMBZSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanamine, N-(2,2-diethoxyethyl)-2,2-difluoro- is a useful research compound. Its molecular formula is C8H17F2NO2 and its molecular weight is 197.22 g/mol. The purity is usually 95%.
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properties

Product Name

Ethanamine, N-(2,2-diethoxyethyl)-2,2-difluoro-

Molecular Formula

C8H17F2NO2

Molecular Weight

197.22 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-2,2-diethoxyethanamine

InChI

InChI=1S/C8H17F2NO2/c1-3-12-8(13-4-2)6-11-5-7(9)10/h7-8,11H,3-6H2,1-2H3

InChI Key

LEIJSNJQMBZSCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC(F)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3 g (22.5 mM) of 1-amino-2,2-diethoxyethane, 3.1 g (24.8 mM) of difluoroacetaldehyde ethyl hemiacetal and 1 pellet of solid NaOH in 44 ml of toluene was heated at 120° C. with a Dean-Stark trap for 1.5 hours. The mixture is left to stand until it has cooled to room temperature and is concentrated in vacuo. The residue is diluted with 80 ml of methanol, and 3.4 g (90 mM) of sodium borohydride were added in small quantities. The reaction mixture is then stirred overnight, concentrated in vacuo and partitioned between ethyl acetate and water. The organic phase is isolated, dried (MgSO4) and concentrated in vacuo. 3.7 g of crude substance are obtained as a colorless oil. The residue is subjected to a flash chromatography on 40 g of SiO2 (elution with DCM/MeOH, gradient 1-8%). 3.1 g of the desired amine were obtained as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
[Compound]
Name
SiO2
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3 g (22.5 mmol) of 1-amino-2,2-diethoxyethane, 3.1 g (24.8 mmol) of difluoroacetaldehyde ethyl hemiacetal and 1 pellet of solid NaOH in 44 ml of toluene was heated at 120° C. with a Dean-Stark trap for 1.5 hours. The mixture was left to stand until it had cooled to room temperature and was concentrated in vacuo. The residue was diluted with 80 ml of methanol, and 3.4 g (90 mmol) of sodium borohydride were added in small quantities. The reaction mixture was then stirred overnight, concentrated in vacuo and partitioned between ethyl acetate and water. The organic phase was isolated, dried (MgSO4) and concentrated in vacuo. 3.7 g of crude substance were obtained as a colorless oil. The residue was subjected to a flash chromatography on 40 g of SiO2 (elution with DCM/MeOH, gradient 1-8%). 3.1 g of the desired amine were obtained as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
SiO2
Quantity
40 g
Type
solvent
Reaction Step Three

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